molecular formula C20H18N4O B15283573 3-Amino-2,5-diphenyl-6-propionyl-2,3-dihydro-4-pyridazinecarbonitrile

3-Amino-2,5-diphenyl-6-propionyl-2,3-dihydro-4-pyridazinecarbonitrile

Cat. No.: B15283573
M. Wt: 330.4 g/mol
InChI Key: HOZAYRBJYKAEIZ-UHFFFAOYSA-N
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Description

3-Amino-2,5-diphenyl-6-propionyl-2,3-dihydro-4-pyridazinecarbonitrile is a complex organic compound that belongs to the class of pyridazine derivatives Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,5-diphenyl-6-propionyl-2,3-dihydro-4-pyridazinecarbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate hydrazine derivatives with diketones or ketoesters, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,5-diphenyl-6-propionyl-2,3-dihydro-4-pyridazinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-Amino-2,5-diphenyl-6-propionyl-2,3-dihydro-4-pyridazinecarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-2,5-diphenyl-6-propionyl-2,3-dihydro-4-pyridazinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5,6-diphenyl-1,2,4-triazine-2-oxide
  • 3-Amino-2,6-diphenyl-4,7-dihydro-2H-pyrazolo[3,4-d]pyrimidin-4-one

Uniqueness

3-Amino-2,5-diphenyl-6-propionyl-2,3-dihydro-4-pyridazinecarbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and heterocyclic structure makes it particularly versatile for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

3-amino-2,5-diphenyl-6-propanoyl-3H-pyridazine-4-carbonitrile

InChI

InChI=1S/C20H18N4O/c1-2-17(25)19-18(14-9-5-3-6-10-14)16(13-21)20(22)24(23-19)15-11-7-4-8-12-15/h3-12,20H,2,22H2,1H3

InChI Key

HOZAYRBJYKAEIZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=NN(C(C(=C1C2=CC=CC=C2)C#N)N)C3=CC=CC=C3

Origin of Product

United States

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